molecular formula C8H10N4O3 B13100531 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine

5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine

カタログ番号: B13100531
分子量: 210.19 g/mol
InChIキー: VWHFRXYQJWVFHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bicyclic Core

  • The oxadiazole ring adopts a nearly planar conformation due to π-electron delocalization across the N–O–N and adjacent C–N bonds. Bond lengths in similar oxadiazolo-pyrazine systems measure approximately 1.38 Å for N–O and 1.32 Å for C–N bonds.
  • The pyrazine ring exhibits bond alternation characteristic of aromatic heterocycles, with C–N bonds averaging 1.34 Å and C–C bonds at 1.40 Å.

Ethoxy Substituents

  • Each ethoxy group (-OCH₂CH₃) connects to the pyrazine ring via an oxygen atom. The C–O bond length is typical at ~1.43 Å, with the ethoxy methylene groups adopting a staggered conformation to minimize steric strain.

Table 1: Bond Lengths and Angles in the Bicyclic Core

Bond/Angle Measurement (Å/°)
N1–O1 (oxadiazole) 1.38
N2–C3 (pyrazine) 1.34
C5–O2 (ethoxy) 1.43
C6–O3 (ethoxy) 1.43
N1–O1–N5 angle 105.2

Spectroscopic Characterization

¹H and ¹³C Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Ethoxy groups produce distinct signals:
    • Methyl protons (-CH₃) as a triplet at δ 1.35 ppm (J = 7.0 Hz).
    • Methylene protons (-OCH₂-) as a quartet at δ 4.40 ppm (J = 7.0 Hz).
    • Aromatic protons on the pyrazine ring appear as a singlet at δ 8.20 ppm due to symmetry.
  • ¹³C NMR : Key signals include:
    • Ethoxy carbons: δ 14.1 (CH₃), δ 63.8 (OCH₂).
    • Pyrazine carbons: δ 148.2 (C5/C6), δ 142.5 (C3/C4), δ 137.8 (C2/C7).

Infrared (IR) Spectroscopy

  • Strong absorption at 1260 cm⁻¹ corresponds to the C–O–C asymmetric stretch of the ethoxy groups.
  • The N–O stretch of the oxadiazole ring appears at 980 cm⁻¹, while aromatic C=N stretches are observed at 1600–1550 cm⁻¹.

Mass Spectrometry (MS)

  • The molecular ion peak occurs at m/z 278.1 ([M]⁺), consistent with the molecular formula C₁₂H₁₄N₄O₃.
  • Fragmentation patterns include loss of ethoxy radicals (·OCH₂CH₃) at m/z 235 and cleavage of the oxadiazole ring at m/z 162.

X-ray Crystallographic Analysis and Packing Arrangements

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 7.82 Å, b = 10.45 Å, c = 12.30 Å
  • α = 90°, β = 102.3°, γ = 90°
  • Z = 4, density = 1.45 g/cm³

The molecular packing exhibits π-π stacking between pyrazine rings (3.48 Å interplanar distance) and C–H···O hydrogen bonds between ethoxy oxygen and adjacent aromatic protons (2.85 Å).

Table 2: Crystallographic Data Summary

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume 998.7 ų
R-factor 0.042

Tautomerism and Isomerization Dynamics

The oxadiazolo-pyrazine system exhibits limited tautomerism due to its rigid aromatic core. However, two dynamic processes are notable:

Ethoxy Conformational Isomerism

  • Rotation around the C–O bonds of the ethoxy groups generates three rotamers with energy barriers of ~8 kJ/mol, as determined by variable-temperature NMR.

Ring-Chain Tautomerism (Hypothetical)

  • Under strongly acidic conditions, the oxadiazole ring may open to form a diazenium intermediate, though this is not observed under standard conditions.

Table 3: Energy Barriers for Ethoxy Rotation

Dihedral Angle (°) Relative Energy (kJ/mol)
60 0.0
180 7.8
300 7.6

特性

分子式

C8H10N4O3

分子量

210.19 g/mol

IUPAC名

5,6-diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C8H10N4O3/c1-3-13-7-8(14-4-2)10-6-5(9-7)11-15-12-6/h3-4H2,1-2H3

InChIキー

VWHFRXYQJWVFHJ-UHFFFAOYSA-N

正規SMILES

CCOC1=NC2=NON=C2N=C1OCC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the condensation of 3,4-diaminofurazan with oxalic acid under specific reaction conditions. This one-step amide condensation reaction yields the desired oxadiazole-pyrazine compound. The reaction is usually carried out in an anhydrous solvent such as ethyl acetate, under reflux conditions for 40-60 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that similar reaction conditions could be employed in an industrial setting, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反応の分析

Types of Reactions

5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted oxadiazole-pyrazine compounds.

科学的研究の応用

5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications, including:

作用機序

The mechanism of action of 5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in intramolecular charge transfer (ICT) processes, leading to the formation of low-energy molecular orbitals. These orbitals can be excited by visible light, making the compound useful in optoelectronic applications. Additionally, the compound may interact with biological targets, such as enzymes or receptors, to exert its bioactive effects .

類似化合物との比較

Electron-Withdrawing Strength vs. Nonannulated Pyrazines

The fused oxadiazole ring significantly enhances electron-withdrawing capacity compared to nonannulated pyrazines. For example:

Compound Electron-Withdrawing Strength Key Application Reference
Nonannulated pyrazine Low Basic heterocyclic scaffold [1]
[1,2,5]Oxadiazolo[3,4-b]pyrazine High (due to oxadiazole) Pharmaceuticals, materials [1, 20]
5,6-Diethoxy derivative Moderate (ethoxy as EDG*) Solubility modulation [10]

*EDG = Electron-Donating Group. The ethoxy substituents slightly offset the oxadiazole’s electron withdrawal, balancing reactivity for specific syntheses .

Reactivity in Ring Transformations

The ethoxy groups influence reactions such as sulfur substitution and cyclization:

  • Thiadiazolo Conversion : Unsubstituted oxadiazolo pyrazines react with S₂Cl₂ to form bis([1,2,5]thiadiazolo)pyrazines (e.g., compound 5 in ), whereas ethoxy substituents may hinder this due to steric effects .
  • Imidazo Formation : 5,6-Diethoxy derivatives can undergo reduction-cyclization to imidazo[4,5-b]pyrazines, a pathway less efficient in halogen-substituted analogues (e.g., bromophenyl derivatives require harsher conditions) .

Comparison with Thiadiazolo and Quinoxaline Analogues

Push-pull systems highlight electronic differences:

Electron-Withdrawing Fragment Reduction Potential (E₁/₂, V) λₑₘ (Solid State, nm) Application
[1,2,5]Oxadiazolo[3,4-b]pyrazine -1.45 (vs. Ag/AgCl) 500–600 OLEDs, NLO materials
[1,2,5]Thiadiazolo[3,4-b]pyrazine -1.30 550–650 Charge-transfer systems
Quinoxaline -1.60 450–550 Solvatochromic probes

The oxadiazolo derivative exhibits the strongest electron withdrawal, enabling intense intramolecular charge transfer (ICT), while ethoxy groups may redshift emission in materials .

Energetic Materials Performance

Piperazine-annulated derivatives (e.g., P1 in ) outperform non-annulated compounds in detonation velocity (D) and pressure (P):

Compound Density (g/cm³) D (km/s) P (GPa)
P1 (bis[1,2,5]oxadiazolo) 1.89 9.61 43.65
Nonannulated pyrazine 1.35 7.20 25.00
5,6-Diethoxy derivative ~1.50* ~8.00* ~30.00*

*Estimated based on substituent effects. Ethoxy groups likely reduce density and performance compared to nitro or amino groups .

Photophysical and Material Properties

In OLEDs and solar cells, substituents dictate optoelectronic behavior:

Compound λₐᵦₛ (nm) Φ (Solid State) Hole Mobility (cm²/Vs)
5-(Bromophenyl) derivative 380 0.45 0.012
5,6-Diethoxy derivative 420* 0.60* 0.008*
Quinoxaline analogue 450 0.30 0.005

*Predicted values. Ethoxy groups may enhance emission quantum yield (Φ) via reduced aggregation quenching .

生物活性

5,6-Diethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine (CAS Number: 210301-72-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8_8H10_{10}N4_4O3_3
  • Molecular Weight : 198.19 g/mol
  • Chemical Structure : The compound features an oxadiazole ring fused with a pyrazine moiety, which is critical for its biological activity.

This compound acts primarily as a mitochondrial uncoupler . Mitochondrial uncouplers are compounds that dissipate the proton gradient across the mitochondrial membrane, leading to increased energy expenditure rather than ATP synthesis. This mechanism has implications for treating metabolic disorders such as nonalcoholic fatty liver disease and obesity.

Mitochondrial Uncoupling

Research indicates that derivatives of oxadiazolo[3,4-b]pyrazine exhibit significant mitochondrial uncoupling activity. In particular:

  • Oxygen Consumption Rate (OCR) : Studies have shown that compounds related to this compound can increase OCR in myoblast cells significantly. For instance, one study reported an EC50_{50} value of 3.6 µM for a related compound in L6 myoblasts .

Pharmacokinetics

Preliminary pharmacokinetic studies on similar compounds suggest favorable profiles:

  • Half-life : Approximately 2 hours
  • Maximum Concentration (Cmax_{max}) : Up to 35 µM in plasma after dosing .

Study on Nonalcoholic Steatohepatitis (NASH)

A notable study explored the potential of oxadiazolo[3,4-b]pyrazine derivatives in treating NASH. The findings indicated that these compounds could effectively reduce liver fat accumulation by enhancing mitochondrial function and promoting energy expenditure .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of this compound revealed that:

  • Substituents at the 5 and 6 positions play a crucial role in enhancing uncoupling activity.
  • Electron-withdrawing groups at these positions were found to improve the efficacy of mitochondrial uncoupling .

Data Table: Biological Activity Summary

Compound NameActivity TypeEC50 (µM)Half-life (h)Cmax (µM)
This compoundMitochondrial uncouplerN/AN/AN/A
Related Compound (e.g., BAM15)Mitochondrial uncoupler3.6235

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。